Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate

Catalog No.
S15898343
CAS No.
M.F
C14H20O8
M. Wt
316.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate

Product Name

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate

IUPAC Name

tetramethyl cyclohexane-1,2,4,5-tetracarboxylate

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

InChI

InChI=1S/C14H20O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h7-10H,5-6H2,1-4H3

InChI Key

WXORPFRDBYGNKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(CC1C(=O)OC)C(=O)OC)C(=O)OC

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate is a chemical compound with the molecular formula C12H20O4C_{12}H_{20}O_4 and a molecular weight of approximately 224.29 g/mol. It is characterized by the presence of four carboxylate groups attached to a cyclohexane ring that has four methyl substituents. This structure contributes to its unique properties, including its relatively low density of about 1.01 g/cm³ and a boiling point of approximately 330 °C at standard atmospheric pressure .

Typical of carboxylate esters. These include:

  • Esterification: It can react with alcohols to form esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into the corresponding alcohol and carboxylic acid.
  • Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications.

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate can be synthesized through several methods:

  • Direct Esterification: Reacting tetramethyl cyclohexane with maleic anhydride in the presence of an acid catalyst can yield the desired tetracarboxylate.
  • Multistep Synthesis: Starting from simpler cyclohexane derivatives, one can introduce methyl groups through alkylation reactions followed by carboxylation processes.
  • Cyclization Reactions: Utilizing dicarboxylic acids and specific catalysts can facilitate the formation of the cyclohexane ring.

These methods are widely documented in organic chemistry literature and provide pathways for obtaining this compound in laboratory settings.

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate serves multiple purposes in various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Plasticizers: Its ester nature allows it to function as a plasticizer in polymers.
  • Pharmaceuticals: Potential applications in drug formulation due to its structural properties warrant further exploration.

Similar Compounds: Comparison

Several compounds share structural similarities with tetramethyl cyclohexane-1,2,4,5-tetracarboxylate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Tetraethyl cyclohexane-1,2,4,5-tetracarboxylateC18H28O8C_{18}H_{28}O_8Larger ethyl groups; different physical properties
Cyclohexane-1,2-dicarboxylic acidC8H10O4C_8H_{10}O_4Fewer substituents; simpler structure
Dimethyl cyclohexane-1,2-dicarboxylateC8H12O4C_8H_{12}O_4Similar dicarboxylic structure; less bulky

Uniqueness

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate is unique due to its combination of four methyl groups and four carboxylic acid functionalities on a cyclohexane ring. This configuration enhances its steric bulk compared to similar compounds and may influence its reactivity and interactions differently.

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Exact Mass

316.11581759 g/mol

Monoisotopic Mass

316.11581759 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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